N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide
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Overview
Description
2-Phenoxyacetic (4-chlorobenzylidene)hydrazide is a chemical compound with the molecular formula C15H13ClN2O2 and a molecular weight of 288.736 g/mol . This compound is known for its unique structure, which includes a phenoxyacetic acid moiety linked to a hydrazide group through a 4-chlorobenzylidene linkage. It is often used in research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxyacetic (4-chlorobenzylidene)hydrazide typically involves the reaction of 2-phenoxyacetic acid hydrazide with 4-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the desired hydrazide compound .
Industrial Production Methods
While specific industrial production methods for 2-phenoxyacetic (4-chlorobenzylidene)hydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyacetic (4-chlorobenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The phenoxy and chlorobenzylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenoxyacetic derivatives.
Scientific Research Applications
2-Phenoxyacetic (4-chlorobenzylidene)hydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-phenoxyacetic (4-chlorobenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms and cancer cells. It may also interact with cellular receptors, modulating signal transduction pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar phenoxyacetic acid structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with structural similarities to 2-phenoxyacetic (4-chlorobenzylidene)hydrazide.
Uniqueness
2-Phenoxyacetic (4-chlorobenzylidene)hydrazide is unique due to its hydrazide linkage, which imparts distinct chemical and biological properties. Unlike 2,4-D and MCPA, which are primarily used as herbicides, 2-phenoxyacetic (4-chlorobenzylidene)hydrazide has broader applications in medicinal chemistry and biological research .
Properties
Molecular Formula |
C15H13ClN2O2 |
---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-8-6-12(7-9-13)10-17-18-15(19)11-20-14-4-2-1-3-5-14/h1-10H,11H2,(H,18,19)/b17-10+ |
InChI Key |
FATRRRUQHAGSLY-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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